![molecular formula C14H17Cl3N4O4S B11950810 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11950810.png)
2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide is a complex organic compound with a molecular formula of C14H18Cl3N3O3S. This compound is notable for its unique structure, which includes a trichloromethyl group, a methoxy-nitrophenyl group, and a carbamothioyl linkage. It is used in various scientific research applications due to its distinctive chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide typically involves multiple steps:
Formation of the Trichloromethyl Intermediate: This step involves the reaction of a suitable precursor with trichloromethyl reagents under controlled conditions.
Introduction of the Methoxy-Nitrophenyl Group: This step involves nitration and methoxylation reactions to introduce the 4-methoxy-2-nitrophenyl group.
Carbamothioyl Linkage Formation: The final step involves the formation of the carbamothioyl linkage through a reaction with thiourea derivatives.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography may be employed to ensure high-quality production.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and nitro groups.
Reduction: Reduction reactions can target the nitro group, converting it to an amine.
Substitution: The trichloromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products may include nitro derivatives or carboxylic acids.
Reduction: Amino derivatives are common products.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the development of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The trichloromethyl group can form covalent bonds with nucleophilic sites in proteins and DNA, leading to potential biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxyphenyl)carbamothioyl]amino}ethyl)propanamide
- 2-methyl-N-(2,2,2-trichloro-1-{[(4-nitrophenyl)carbamothioyl]amino}ethyl)propanamide
Uniqueness
The presence of both the methoxy and nitro groups in 2-methyl-N-(2,2,2-trichloro-1-{[(4-methoxy-2-nitrophenyl)carbamothioyl]amino}ethyl)propanamide makes it unique compared to its analogs. This dual functionality can lead to distinct chemical reactivity and biological activity, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C14H17Cl3N4O4S |
|---|---|
Molekulargewicht |
443.7 g/mol |
IUPAC-Name |
2-methyl-N-[2,2,2-trichloro-1-[(4-methoxy-2-nitrophenyl)carbamothioylamino]ethyl]propanamide |
InChI |
InChI=1S/C14H17Cl3N4O4S/c1-7(2)11(22)19-12(14(15,16)17)20-13(26)18-9-5-4-8(25-3)6-10(9)21(23)24/h4-7,12H,1-3H3,(H,19,22)(H2,18,20,26) |
InChI-Schlüssel |
FPZDJMOTHRIVFY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(=O)NC(C(Cl)(Cl)Cl)NC(=S)NC1=C(C=C(C=C1)OC)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


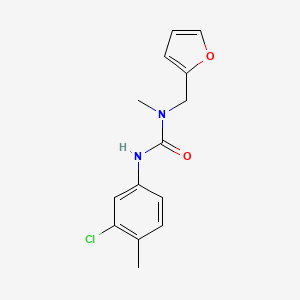
![N-{2,2,2-trichloro-1-[(4-nitrophenyl)amino]ethyl}butanamide](/img/structure/B11950745.png)
![1-Tert-butyl-4-[2-(4-tert-butylphenyl)ethyl]benzene](/img/structure/B11950752.png)

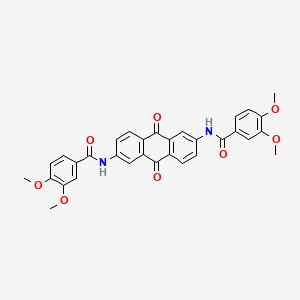
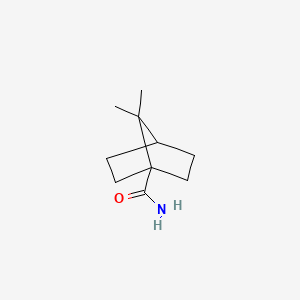

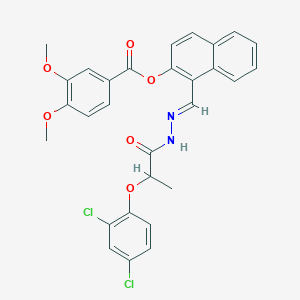

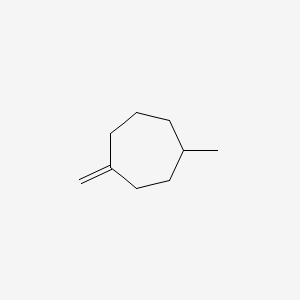
![1-(2-Ethoxyphenyl)-3-[2-(trifluoromethyl)phenyl]urea](/img/structure/B11950802.png)

![2H-Pyrido[1,2-a]pyrimidine-2,4(3H)-dione, 3-phenyl-](/img/structure/B11950812.png)
![2-(2,6-dichlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11950813.png)
